molecular formula C16H10N6 B12520386 4,4'-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile

4,4'-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile

Cat. No.: B12520386
M. Wt: 286.29 g/mol
InChI Key: CZXLJNKKMYAEBP-UHFFFAOYSA-N
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Description

4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile is a chemical compound that features a triazole ring linked to two benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile typically involves the reaction of 4H-1,2,4-triazole with benzonitrile derivatives under specific conditions. One common method involves the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives .

Mechanism of Action

The mechanism by which 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile is unique due to its specific combination of a triazole ring and benzonitrile groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science .

Properties

Molecular Formula

C16H10N6

Molecular Weight

286.29 g/mol

IUPAC Name

4-[4-cyano-N-(1,2,4-triazol-4-yl)anilino]benzonitrile

InChI

InChI=1S/C16H10N6/c17-9-13-1-5-15(6-2-13)22(21-11-19-20-12-21)16-7-3-14(10-18)4-8-16/h1-8,11-12H

InChI Key

CZXLJNKKMYAEBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)N3C=NN=C3

Origin of Product

United States

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